Pholidotol C
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Overview
Description
Pholidotol C is an organic compound with the chemical formula C15H14O4. It is a stilbene derivative, specifically (E)-2′,3,3′-trihydroxy-5-methoxystilbene. This compound is isolated from the air-dried whole plant of Pholidota chinensis Lindl., a traditional medicinal plant distributed in the southeast of China . This compound is known for its unique aromatic properties and is used in various applications, including perfumes, cosmetics, and pharmaceuticals .
Preparation Methods
Pholidotol C is typically obtained through the extraction of natural products from plants. The common method of preparation involves distillation or solvent extraction from woody plants such as Aranga, benzoin, and frankincense . The synthetic route involves the isolation of the compound from the air-dried whole plant of Pholidota chinensis Lindl. using repeated-column chromatography on silica gel, octadecylsilane (ODS), Sephadex LH-20, and preparative HPLC (ODS or silica gel) .
Chemical Reactions Analysis
Pholidotol C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethanol, dimethylformamide, and chloroform . The major products formed from these reactions are typically other stilbene derivatives and dihydrophenanthrene derivatives .
Scientific Research Applications
Pholidotol C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its nitric oxide inhibitory and radical-scavenging activities . These properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . Additionally, this compound is used as a natural fragrance ingredient in perfumes, cosmetics, and oral care products due to its unique and long-lasting aroma .
Mechanism of Action
The mechanism of action of Pholidotol C involves its inhibitory effects on nitric oxide production and radical-scavenging activity . It reduces inducible nitric oxide synthase mRNA expression, which is responsible for the synthesis of nitric oxide in macrophages . This mechanism is particularly important in the context of inflammatory diseases, where excessive production of nitric oxide can lead to severe damage to host cells and tissues .
Comparison with Similar Compounds
Pholidotol C is similar to other stilbene derivatives such as Pholidotol D, lusianthridin, cannabidihydrophenanthrene, coelonin, hircinol, erianthridin, 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene, eulophiol, and 2,4,7-trihydroxy-9,10-dihydrophenanthrene . this compound is unique due to its specific inhibitory effects on nitric oxide production and its potent radical-scavenging activity .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H14O4/c1-19-13-8-10(7-12(16)9-13)5-6-11-3-2-4-14(17)15(11)18/h2-9,16-18H,1H3/b6-5+ |
InChI Key |
FLVGCCAMNYCNKH-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
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